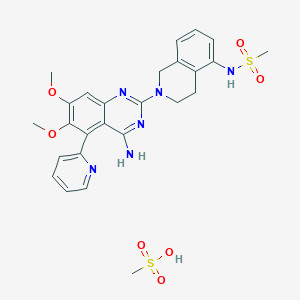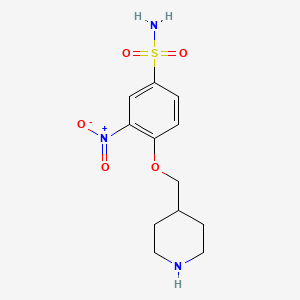
4-Hydroxyquinoline-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyquinoline-3-carboxylic acid ethyl ester is a chemical compound belonging to the quinolone family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinolones are heterocyclic aromatic organic compounds with a wide range of therapeutic potentials, including antibacterial, antiviral, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester can be synthesized through various methods. One common approach involves the cyclopropanation-ring expansion of 3-chloroindoles with α-halodiazoacetates. This method utilizes Rhodium (II) catalysis to achieve high selectivity and yield . Another method involves the reaction of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate, followed by cyclization using Dowtherm A or diethyl phthalate .
Industrial Production Methods: Industrial production of ethyl 4-quinolone-3-carboxylate often employs scalable and efficient methodologies. For instance, a green and efficient synthetic methodology has been developed for the synthesis of N-1 substituted 4-quinolone-3-carboxamides, which can be adapted for the production of ethyl 4-quinolone-3-carboxylate .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can yield different quinolone analogs.
Substitution: Substitution reactions, particularly at the C-3 carboxylate position, are common and often require specialized reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like triflic acid and various bases (e.g., Cs2CO3) are employed.
Major Products: The major products formed from these reactions include various quinolone derivatives, which have significant biological and pharmaceutical activities .
Applications De Recherche Scientifique
4-Hydroxyquinoline-3-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinolone derivatives.
Biology: It is used in the study of bacterial quorum sensing and other biological processes.
Medicine: Quinolone derivatives are explored for their antibacterial, antiviral, and anticancer properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of ethyl 4-quinolone-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, quinolone derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This mechanism is crucial for their antibacterial activity.
Comparaison Avec Des Composés Similaires
Norfloxacin: A broad-spectrum antibiotic.
Ciprofloxacin: Another widely used antibiotic with a similar structure.
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their functional groups
Uniqueness: 4-Hydroxyquinoline-3-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the resulting biological activities. Its versatility in chemical reactions and applications in various fields makes it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
ethyl 4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7,9H,2H2,1H3 |
Clé InChI |
LKIBSJCOAXOWJY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C=NC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Chloro-6-fluoro-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8705803.png)



